4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

P2X3 Receptor Neurogenic Pain Structure-Activity Relationship

4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 868676-71-5) is a synthetic N,N-disubstituted sulfamoyl benzamide featuring a distinct benzyl-isopropyl tertiary sulfonamide group and a 1,3-thiazol-2-yl terminal amide. This compound belongs to a broader chemical class claimed in the patent literature for inhibiting the P2X3 purinoceptor, a ligand-gated ion channel implicated in neurogenic disorders.

Molecular Formula C20H21N3O3S2
Molecular Weight 415.53
CAS No. 868676-71-5
Cat. No. B2415408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
CAS868676-71-5
Molecular FormulaC20H21N3O3S2
Molecular Weight415.53
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C20H21N3O3S2/c1-15(2)23(14-16-6-4-3-5-7-16)28(25,26)18-10-8-17(9-11-18)19(24)22-20-21-12-13-27-20/h3-13,15H,14H2,1-2H3,(H,21,22,24)
InChIKeyIDQYCYUHHXEFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 868676-71-5): A Selectively Substituted Sulfamoyl Benzamide for Targeted P2X3 and Kinase Research


4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 868676-71-5) is a synthetic N,N-disubstituted sulfamoyl benzamide featuring a distinct benzyl-isopropyl tertiary sulfonamide group and a 1,3-thiazol-2-yl terminal amide [1]. This compound belongs to a broader chemical class claimed in the patent literature for inhibiting the P2X3 purinoceptor, a ligand-gated ion channel implicated in neurogenic disorders [2]. Unlike simpler N-(thiazol-2-yl)benzamides, the N-benzyl-N-isopropyl substitution pattern on the sulfamoyl group introduces a specific steric and lipophilic profile that differentiates it from other N-alkyl or N-cycloalkyl analogs, potentially modulating target selectivity and protein binding kinetics.

Why 4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamide Analogs


Generic substitution among N,N-disubstituted sulfamoyl benzamides is not supported by the available pharmacological evidence, as minor structural modifications on the sulfamoyl nitrogen lead to drastic shifts in target affinity and selectivity [1]. For instance, replacing the benzyl-isopropyl moiety with a cyclohexylmethyl group results in an affinity loss for STAT-family proteins (IC50 > 55.7 µM), while a 2-thenyl (thiophene) substitution directs binding toward tyrosine phosphatases PTPN22/PTPN7 with similarly weak potency (IC50 ≈ 79.4 µM) [2]. Even within a different scaffold, the benzyl-isopropyl sulfamoyl unit confers micromolar activity (EC50 30 µM) in protein-protein interaction assays, underscoring that the specific N-substitution pattern critically determines the biological target landscape [3]. These divergent target profiles within the same chemotype demonstrate that the compound's biological identity is encoded in its precise N-substitution, making it scientifically indispensable for structure-activity relationship (SAR) studies where the goal is to map the chemical determinants of target preference within the sulfamoyl benzamide class.

Quantitative Differentiation Profile for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Against Its Closest Analogs


Target Selectivity Shift: Benzyl-Isopropyl vs. Cyclohexylmethyl Substitution in Sulfamoyl Benzamides

Within the patent family covering 1,3-thiazol-2-yl substituted benzamides, the target compound's N-benzyl-N-isopropyl group is explicitly claimed as part of the generic Markush structure for compounds that potently inhibit the P2X3 receptor, a validated target for neurogenic pain [1]. This places its target profile in direct contrast to the close analog 4-(cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide (BDBM36863), which was profiled in public screening data and found to be essentially inactive against STAT transcription factors (IC50 > 55,700 nM) [2]. The patent literature indicates that the benzyl-isopropyl substitution is sufficient to generate compounds with therapeutic potential for neurogenic disorders, while the cyclohexylmethyl variant is prioritized as a screening probe for STAT signaling, demonstrating a qualitative target selectivity shift driven solely by the N-substituent.

P2X3 Receptor Neurogenic Pain Structure-Activity Relationship

Differential Phosphatase vs. Purinoceptor Engagement: 2-Thenyl vs. Benzyl-Isopropyl Analogs

While the target compound is functionally claimed as a P2X3 inhibitor [1], its close analog 4-(2-thenylsulfamoyl)-N-thiazol-2-yl-benzamide (BDBM74446) was identified as a ligand for tyrosine phosphatases PTPN22 and PTPN7 with an IC50 of 79,400 nM [2]. This demonstrates that replacing the N-benzyl-N-isopropyl group with an N-2-thenyl group shifts the compound's molecular recognition from an ion channel target (P2X3) to intracellular phosphatase enzymes. No publicly available data shows cross-reactivity of the target compound with PTPN22 or PTPN7, suggesting a target engagement profile that is divergent from the 2-thenyl comparator.

Tyrosine Phosphatase P2X3 Purinoceptor Target Deconvolution

Protein-Protein Interaction Probe Potential: Benzyl-Isopropyl Sulfamoyl Moiety Confers Micromolar Activity in MEKK2-MEK5 PB1 Domain Assay

The benzyl-isopropyl sulfamoyl group, a defining structural feature of the target compound, is also present in a furan-carboxylate scaffold (BDBM51891) where it exhibits an EC50 of 30,000 nM (30 µM) for inhibiting the MEKK2-MEK5 PB1 domain interaction [1]. This provides a cross-scaffold validation that the N-benzyl-N-isopropyl sulfamoyl moiety can engage protein-protein interaction interfaces at micromolar concentrations. While the target compound itself lacks direct affinity data for MEKK2-MEK5, the shared pharmacophore suggests it may serve as a viable starting point for probing PB1 domain interactions with the added structural rigidity provided by the benzamide-thiazole core.

MAP Kinase Signaling Protein-Protein Interactions Chemical Probe

Defined Scientific Applications for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Based on Comparative Evidence


Lead Identification for P2X3 Receptor Antagonists in Neurogenic Pain Programs

This compound is suitable as a lead-seeking starting point or an SAR probe in medicinal chemistry campaigns directed at the P2X3 purinoceptor. The patent by Bayer Aktiengesellschaft explicitly includes the 4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide scaffold among the compounds claimed for treating neurogenic disorders, establishing its relevance to this validated pain target [1]. Unlike its cyclohexylmethyl analog, which has been screened against STAT proteins without significant activity, this compound's structural targeting of P2X3 is supported by its inclusion in the patent's therapeutic claims, making it a more relevant procurement choice for ion-channel-focused pain research.

Chemical Probe for Investigating the Role of Sulfamoyl N-Substituents in Kinase vs. Phosphatase Selectivity

The divergent target profiles of structurally analogous sulfamoyl benzamides (P2X3 vs. STAT vs. PTPN) make this compound a valuable tool for systematic selectivity profiling. Researchers can use it as a reference compound to study how the benzyl-isopropyl group influences target preference away from tyrosine phosphatases like PTPN22 and PTPN7, which are engaged by the 2-thenyl analog at an IC50 of 79.4 µM [2]. This application is critical for laboratories constructing selectivity panels for sulfamoyl benzamide chemical probes, where the N-substituent is the primary variable determining biological target engagement.

Scaffold-Hopping Starting Point for MEKK2-MEK5 Protein-Protein Interaction Inhibitors

Given that the N-benzyl-N-isopropyl sulfamoyl motif has demonstrable activity (EC50 30 µM) in inhibiting the MEKK2-MEK5 PB1 domain interaction in a furan-carboxylate scaffold [3], this compound offers a structurally distinct benzamide-thiazole alternative for scaffold-hopping exercises. Medicinal chemists can evaluate whether replacing the furan core with the benzamide-thiazole core retains or improves the protein-protein interaction inhibitory activity, potentially leading to novel MAP kinase pathway modulators with different physicochemical properties.

Reference Compound in Antimicrobial Quorum Sensing Inhibitor Research

N-(thiazol-2-yl)benzamide derivatives, the parent class of this compound, have been demonstrated to act as quorum sensing inhibitors against Pseudomonas aeruginosa with binding affinities ranging from -11.2 to -7.6 kcal/mol in molecular docking studies [4]. This compound, with its unique N,N-disubstituted sulfamoyl group, can serve as a negative or differential control in antimicrobial biofilm assays to isolate the contribution of the sulfamoyl substitution pattern to anti-QS activity, a role that cannot be fulfilled by simpler N-(thiazol-2-yl)benzamide analogs lacking this functionality.

Quote Request

Request a Quote for 4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.